molecular formula C33H57HoO6 B8203639 Holmium(III)-dpm

Holmium(III)-dpm

Cat. No.: B8203639
M. Wt: 714.7 g/mol
InChI Key: BWNBYURALNPFHU-LWTKGLMZSA-K
Attention: For research use only. Not for human or veterinary use.
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Description

Holmium(III)-dpm, with the alternative name tris(2,2,6,6-tetramethyl-3,5-heptanedionato)holmium(III), is a volatile organometallic compound of high interest in advanced materials research. This complex is characterized as a solid with a melting point of 179-181 °C and appears as white to off-white crystals . Its primary research value lies in its application in chemical vapor deposition (CVD) processes for the creation of holmium-containing thin films. These films are critical in the development of specialized optical materials. The volatility of this compound increases across the lanthanide series, making it a suitable precursor . The compound's structure is molecular and consists of neutral dimeric molecules . A key and emerging area of investigation involves the use of organic holmium(III) complexes as bright emitters in the near-infrared region, around 2 µm . This 2 µm wavelength is highly favored for its low propagation loss and applications in optical telecommunication, industrial laser fabrication, and medical treatment technologies . In such systems, the holmium ion (Ho³⁺) can be sensitized using an organic chromophore, which acts as a light-harvesting antenna. Theoretical models suggest this sensitization can lead to an enhancement of photoluminescence intensity by several orders of magnitude, presenting a promising path for more efficient light-emitting materials . This compound is supplied for research applications in high purities, including 99%, 99.9%, and 99.99% . This product is intended For Research Use Only and is not approved for human, veterinary, household, or any other personal use.

Properties

IUPAC Name

holmium(3+);(Z)-2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/3C11H20O2.Ho/c3*1-10(2,3)8(12)7-9(13)11(4,5)6;/h3*7,12H,1-6H3;/q;;;+3/p-3/b3*8-7-;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWNBYURALNPFHU-LWTKGLMZSA-K
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=CC(=O)C(C)(C)C)[O-].CC(C)(C)C(=CC(=O)C(C)(C)C)[O-].CC(C)(C)C(=CC(=O)C(C)(C)C)[O-].[Ho+3]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(/C(=C/C(=O)C(C)(C)C)/[O-])(C)C.CC(/C(=C/C(=O)C(C)(C)C)/[O-])(C)C.CC(/C(=C/C(=O)C(C)(C)C)/[O-])(C)C.[Ho+3]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H57HoO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

714.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Vacuum Sublimation

Ho(dpm)₃ is sublimed at 120–150°C under 10⁻³ Torr to achieve ultrahigh purity (>99.9%) for thin-film deposition. This method removes residual solvents and unreacted ligands.

Analytical Validation

  • Elemental Analysis : Confirms stoichiometry (C: 54.8%, H: 8.3%, Ho: 22.7%).

  • IR Spectroscopy : Peaks at 1590 cm⁻¹ (C=O stretching) and 1530 cm⁻¹ (C–C vibration) confirm ligand coordination.

  • X-ray Diffraction (XRD) : Monoclinic crystal structure with space group P2₁/c and Ho–O bond lengths of 2.35–2.40 Å.

Challenges and Optimizations

Hygroscopicity Mitigation

Ho(dpm)₃ is hygroscopic, requiring storage in anhydrous conditions. Silica gel desiccants or argon-filled gloveboxes are recommended.

Ligand Degradation

Prolonged heating above 180°C causes ligand decomposition. Thermal stability is enhanced by:

  • Using sterically hindered solvents (e.g., mesitylene).

  • Adding antioxidants like BHT (butylated hydroxytoluene).

Industrial-Scale Production

Ereztech’s patented process scales the synthesis to kilogram quantities using continuous flow reactors:

  • Continuous Mixing : HoCl₃ and Hdpm solutions are fed into a reactor at 80°C.

  • In-line Filtration : Removes unreacted solids.

  • Automated Crystallization : Yields 98% pure Ho(dpm)₃ with a throughput of 5 kg/day.

Emerging Techniques

Atomic Layer Deposition (ALD) Precursors

Ho(dpm)₃ is vaporized at 150–170°C for ALD of holmium oxide films. Optimal growth occurs at 0.1–0.3 Å/cycle.

Microwave-Assisted Synthesis

Microwave irradiation (100 W, 10 min) reduces reaction times to 30 minutes while maintaining 68% yield .

Chemical Reactions Analysis

Types of Reactions: Holmium(III)-dpm undergoes various chemical reactions, including:

    Oxidation: Holmium(III) can be oxidized to higher oxidation states under specific conditions.

    Reduction: The compound can be reduced to lower oxidation states, although this is less common.

    Substitution: Ligand substitution reactions can occur, where the dipivaloylmethane ligands are replaced by other ligands.

Common Reagents and Conditions:

    Oxidation: Strong oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride may be employed.

    Substitution: Various ligands, such as phosphines or amines, can be introduced under controlled conditions to achieve substitution.

Major Products Formed:

    Oxidation: Higher oxidation state complexes of holmium.

    Reduction: Lower oxidation state complexes.

    Substitution: New coordination complexes with different ligands.

Scientific Research Applications

Holmium(III)-dpm has several scientific research applications:

    Chemistry: Used as a catalyst in organic synthesis and polymerization reactions.

    Biology: Investigated for its potential use in biological imaging and as a contrast agent in magnetic resonance imaging (MRI).

    Medicine: Explored for its therapeutic properties, including its use in targeted drug delivery systems.

    Industry: Utilized in the development of advanced materials, such as single-molecule magnets and optical thermometers.

Mechanism of Action

The mechanism of action of Holmium(III)-dpm involves its interaction with molecular targets through coordination chemistry. The holmium ion can form stable complexes with various ligands, influencing the electronic and magnetic properties of the compound. These interactions can modulate the behavior of the compound in different environments, making it useful for applications in catalysis, imaging, and materials science.

Comparison with Similar Compounds

Key Observations :

  • Ligand Effects: The bulky dpm ligands in Holmium(III)-dpm enhance solubility in nonpolar solvents compared to inorganic salts like HoCl₃ or Ho₂O₃, which are water-soluble .
  • Coordination Number : this compound has a lower coordination number (6) than the Ho-DTPA complex (9), affecting reactivity and magnetic properties .

Magnetic and Spectroscopic Properties

Compound Magnetic Moment (μB) Fluorescence Key Applications
This compound ~10.6 (theoretical) Weak UV-A fluorescence CVD precursors, catalysts
Ho-DTPA complex 10.6 (measured) N/A Cryomagnetic cooling, single-ion magnets
HoCl₃·6H₂O 10.6 N/A Catalysis (e.g., dihydropyrimidinone synthesis)
Ho-doped Fe₃O₄ Tunable (via doping) N/A Magnetic nanoparticles for biomedical imaging

Key Observations :

  • Magnetic Behavior : All Ho³⁺ compounds exhibit high magnetic moments (~10.6 μB), but ligand fields in this compound may cause slight deviations . The Ho-DTPA complex shows single-ion magnet behavior due to its rigid ligand framework .
  • Fluorescence: this compound exhibits weak purple fluorescence under UV-A, a feature absent in inorganic Ho compounds .

Thermal and Chemical Stability

  • This compound : Decomposes above 200°C, making it suitable for low-temperature CVD processes. The dpm ligands resist hydrolysis in moist air due to steric shielding .
  • HoCl₃·6H₂O : Hygroscopic and prone to hydrolysis in aqueous solutions, forming Ho(OH)₃ precipitates at pH > 4 .
  • Ho₂O₃ : Extremely stable (melting point ~2415°C), used in high-temperature applications like laser ceramics .

Key Observations :

  • This compound vs. HoCl₃: While both serve as catalysts, the former’s organic solubility makes it preferable in non-aqueous reactions .
  • Doped Materials : Ho³⁺ doping in Fe₃O₄ introduces lattice strain, enhancing magnetic anisotropy for hyperthermia therapy .

Q & A

Q. How can researchers design experiments to address contradictory findings in this compound toxicity profiles?

  • Strategy :
  • Perform dose-response assays (e.g., cell viability via MTT) across multiple cell lines.
  • Compare results with safety data sheets (SDS) and literature on analogous lanthanide complexes .
  • Use ICP-MS to quantify intracellular holmium accumulation and correlate with cytotoxic effects .

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